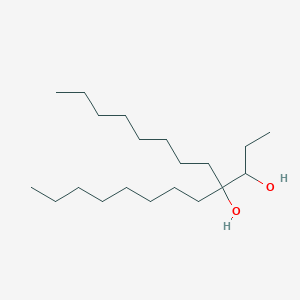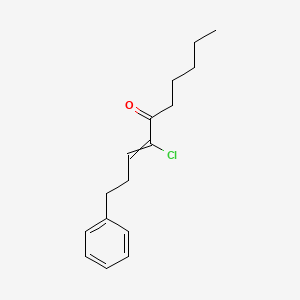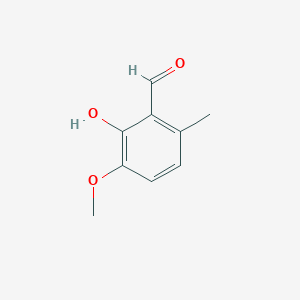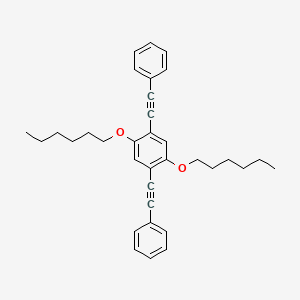
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene is an organic compound that belongs to the family of phenylethynyl derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring substituted with two phenylethynyl groups and two hexyloxy groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a diiodobenzene derivative with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The hexyloxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethynyl groups to form phenylethylene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, nucleophiles, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Phenylethylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of conjugated systems and π-electron interactions.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence efficiency.
作用机制
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene is primarily related to its electronic structure. The compound exhibits strong π-electron conjugation, which allows for efficient electron transfer and energy absorption. This property is crucial in applications such as OLEDs, where the compound acts as an emitter. The hexyloxy groups enhance solubility and processability, making the compound more versatile in various applications.
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hexyloxy groups, resulting in different solubility and electronic properties.
1,4-Bis(ethoxy)-2,5-bis(phenylethynyl)benzene: Similar structure but with shorter alkoxy chains, affecting its physical properties and reactivity.
1,4-Bis(methoxy)-2,5-bis(phenylethynyl)benzene: Even shorter alkoxy chains, leading to further differences in properties.
Uniqueness
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene stands out due to its longer hexyloxy chains, which enhance its solubility and processability compared to its shorter-chain analogs. This makes it more suitable for applications requiring solution processing and high-performance materials.
属性
CAS 编号 |
200702-67-6 |
|---|---|
分子式 |
C34H38O2 |
分子量 |
478.7 g/mol |
IUPAC 名称 |
1,4-dihexoxy-2,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C34H38O2/c1-3-5-7-15-25-35-33-27-32(24-22-30-19-13-10-14-20-30)34(36-26-16-8-6-4-2)28-31(33)23-21-29-17-11-9-12-18-29/h9-14,17-20,27-28H,3-8,15-16,25-26H2,1-2H3 |
InChI 键 |
NLWYKXHSWOUQTL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCC)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
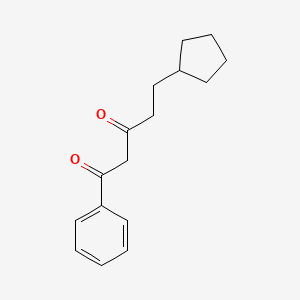
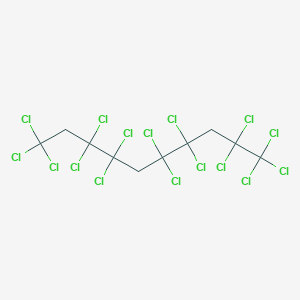
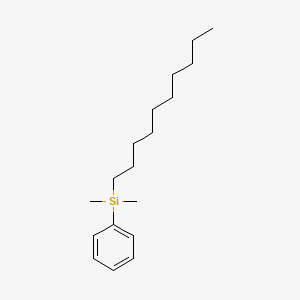
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

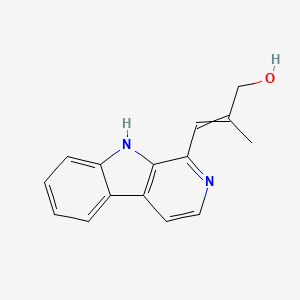
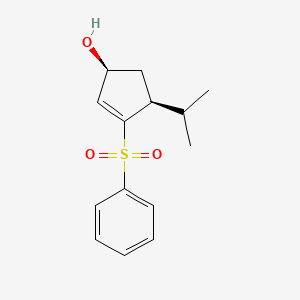
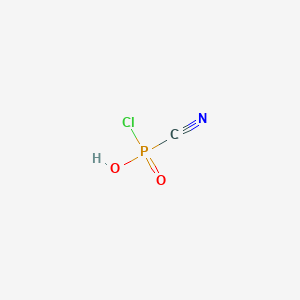
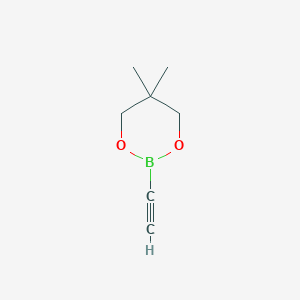
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
